1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride
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Overview
Description
1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the thiophene ring and a methanamine group at the 2 position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride typically involves the bromination of thiophene followed by the introduction of the methanamine group. The process can be summarized as follows:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3,5-dibromothiophene.
Amination: The 3,5-dibromothiophene is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming 1-(3,5-dibromothiophen-2-yl)methanamine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl and styrene derivatives.
Scientific Research Applications
1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride
- 1-(3,5-dichlorothiophen-2-yl)methanamine hydrochloride
- 1-(3,5-dibromothiophen-2-yl)ethanamine hydrochloride
Uniqueness
1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. The presence of two bromine atoms at the 3 and 5 positions provides distinct electronic and steric properties compared to other halogenated thiophene derivatives.
Properties
CAS No. |
2680531-24-0 |
---|---|
Molecular Formula |
C5H6Br2ClNS |
Molecular Weight |
307.4 |
Purity |
95 |
Origin of Product |
United States |
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